CYP3A4 Inhibition Profile: Lower Drug-Drug Interaction Risk Compared to Potent CYP-Inhibiting Benzimidazole Derivatives
In human liver microsome assays, 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol exhibited weak inhibition of CYP3A4 with an IC50 value of 27.4 μM (2.74E+4 nM) using midazolam as substrate [1]. This value is substantially higher (less potent inhibition) than many structurally related benzimidazole derivatives that show nanomolar-range CYP inhibition, indicating a reduced potential for metabolism-based drug-drug interactions. For context, potent CYP3A4 inhibitors typically exhibit IC50 values below 1 μM, whereas this compound's weak inhibition profile may be advantageous in drug discovery programs requiring minimal CYP liability [2].
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 27.4 μM (27,400 nM) |
| Comparator Or Baseline | Potent CYP3A4 inhibitors typically show IC50 < 1 μM (class-level baseline) |
| Quantified Difference | >27-fold lower inhibition potency relative to typical potent inhibitors |
| Conditions | Human liver microsomes, midazolam as substrate, 5 min preincubation, 8 min measurement post-NADPH addition |
Why This Matters
This weak CYP3A4 inhibition profile suggests a lower risk of metabolism-based drug-drug interactions, making the compound a more suitable candidate for lead optimization in programs where CYP inhibition is a critical liability filter.
- [1] BindingDB. CHEMBL4062697: CYP3A4 inhibition data for 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol. BDBM50257061. View Source
- [2] U.S. Food and Drug Administration. Guidance for Industry: Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications. 2020. View Source
